

Hexaphenyldisilane: A Comprehensive Technical Guide to its Physicochemical Properties and Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Hexaphenyldisilane*

Cat. No.: *B072473*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hexaphenyldisilane

Hexaphenyldisilane, a remarkable organosilicon compound, stands as a cornerstone in the advancement of materials science and specialized chemical synthesis.^[1] Its unique molecular architecture, characterized by a silicon-silicon single bond sterically shielded by six phenyl groups, imparts exceptional thermal stability and distinct reactivity. This guide offers an in-depth exploration of the core physicochemical properties of **hexaphenyldisilane**, with a particular focus on its melting point and other critical physical constants. Understanding these fundamental parameters is paramount for its effective utilization in pioneering research and development, particularly in the synthesis of advanced polymers, high-performance coatings, and as a precursor for silicon-based materials in the semiconductor industry.^[1] Its role in facilitating novel chemical transformations makes it a compound of significant interest to researchers striving to develop innovative solutions in electronics, nanotechnology, and potentially in the scaffolding of complex molecules for pharmaceutical applications.^[1]

Core Physical and Chemical Constants of Hexaphenyldisilane

A precise understanding of the physical and chemical properties of **hexaphenyldisilane** is fundamental to its application. These constants provide the foundational data for experimental design, process optimization, and safety considerations.

Property	Value	Source(s)
Melting Point	358-360 °C / 368-370 °C	[2],[1]
Molecular Formula	C ₃₆ H ₃₀ Si ₂	[1]
Molecular Weight	518.81 g/mol	[1]
CAS Number	1450-23-3	[1]
Appearance	White to off-white crystalline solid	[1]
Solubility	Very faint turbidity in hot toluene	[2]
Density (Predicted)	1.13 ± 0.1 g/cm ³	[2]
Boiling Point (Predicted)	578.0 ± 23.0 °C	[2]
Crystal Structure	Orthorhombic	[3]
Space Group	P2 ₁ 2 ₁ 2 ₁	[3]

Note: The reported melting point of **hexaphenyldisilane** exhibits some variation across different sources, which can be attributed to factors such as the purity of the sample and the methodology used for determination.

Synthesis and Purification: A Pathway to High-Purity Hexaphenyldisilane

The reliable determination of physical constants, particularly the melting point, is intrinsically linked to the purity of the compound. **Hexaphenyldisilane** is commonly synthesized via the reductive coupling of triphenylsilyl chloride. This process necessitates rigorous purification to remove unreacted starting materials and byproducts, which can significantly impact the melting point and other physical properties.

A prevalent synthetic route involves the Wurtz-Fittig type reaction, where triphenylsilyl chloride is reacted with a reducing agent, such as sodium or lithium, in an appropriate solvent. The causality behind this choice lies in the propensity of alkali metals to facilitate the formation of the silicon-silicon bond through the reductive coupling of the silyl halide.

Purification is typically achieved through recrystallization. The choice of solvent is critical; a solvent is selected in which **hexaphenyldisilane** is sparingly soluble at room temperature but readily soluble at elevated temperatures. Hot toluene has been identified as a suitable solvent for this purpose.^[2] This differential solubility allows for the separation of the desired product from impurities, which either remain in the hot solution or are insoluble and can be removed by hot filtration. Slow cooling of the saturated solution then promotes the formation of well-defined crystals of high purity.

Experimental Protocol: Melting Point Determination of Hexaphenyldisilane

The accurate determination of the melting point is a critical indicator of the purity of a crystalline solid like **hexaphenyldisilane**. The following protocol outlines a standard capillary method.

Objective: To determine the melting point range of a purified sample of **hexaphenyldisilane**.

Materials:

- Purified **hexaphenyldisilane**
- Capillary tubes (one end sealed)
- Melting point apparatus
- Mortar and pestle
- Spatula

Methodology:

- Sample Preparation:

- Ensure the **hexaphenyldisilane** sample is completely dry.
- Place a small amount of the crystalline sample into a clean, dry mortar and gently grind it into a fine powder using a pestle. This ensures uniform packing in the capillary tube.
- Capillary Tube Packing:
 - Invert a capillary tube (sealed end down) and press the open end into the powdered sample.
 - Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down into the bottom.
 - Continue this process until a packed column of 2-3 mm in height is achieved. A properly packed sample is crucial for accurate results.
- Melting Point Apparatus Setup:
 - Insert the packed capillary tube into the sample holder of the melting point apparatus.
 - Set the heating rate to a moderate level (e.g., 10-20 °C/minute) to quickly approach the expected melting point.
- Approximate Melting Point Determination:
 - Observe the sample through the viewing lens.
 - Record the temperature at which the sample begins to melt and the temperature at which it becomes completely liquid. This provides an approximate melting range.
 - Allow the apparatus to cool down significantly before the next measurement.
- Accurate Melting Point Determination:
 - Prepare a new capillary with a fresh sample of **hexaphenyldisilane**.
 - Set the heating rate to a slow and steady pace (1-2 °C/minute) once the temperature is about 20 °C below the previously determined approximate melting point.

- Carefully observe the sample. Record the temperature at the first sign of liquid formation (T_1).
- Continue heating slowly and record the temperature at which the last solid crystal melts (T_2).
- The melting point range is reported as $T_1 - T_2$. For a highly pure compound, this range should be narrow (typically ≤ 1 °C).

Diagram of the experimental workflow for melting point determination.

Spectroscopic Characterization of Hexaphenyldisilane

Spectroscopic techniques are indispensable for confirming the identity and structural integrity of **hexaphenyldisilane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (^1H), carbon (^{13}C), and silicon (^{29}Si) nuclei within the **hexaphenyldisilane** molecule.

- ^1H NMR (CDCl_3): The proton NMR spectrum of **hexaphenyldisilane** is expected to show signals in the aromatic region, corresponding to the phenyl protons. The integration of these signals should be consistent with the 30 protons in the molecule. The specific chemical shifts and coupling patterns can provide insights into the electronic environment of the phenyl rings.[4][5]
- ^{13}C NMR (CDCl_3): The carbon-13 NMR spectrum will display distinct signals for the different carbon atoms in the phenyl groups. The number of signals will depend on the symmetry of the molecule. The chemical shifts of the ipso, ortho, meta, and para carbons can be assigned based on established correlations.[4]
- ^{29}Si NMR (CDCl_3): Silicon-29 NMR is a powerful tool for directly probing the silicon atoms. For **hexaphenyldisilane**, a single signal is expected, and its chemical shift is characteristic of a silicon atom bonded to another silicon and three phenyl groups.[4]

Authoritative spectral data can be found in the supporting information of relevant research articles.[4][5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For **hexaphenyldisilane**, the IR spectrum is expected to be dominated by absorptions corresponding to the vibrations of the phenyl groups and the silicon-carbon bonds.

Expected Characteristic IR Absorptions:

- Aromatic C-H Stretch: Typically observed in the region of 3100-3000 cm^{-1} .
- Aromatic C=C Stretch: A series of sharp bands in the 1600-1450 cm^{-1} region.
- Si-Phenyl (Si-Ph) Stretch: A characteristic absorption band is expected around 1430 cm^{-1} .
- Out-of-Plane C-H Bending: Strong absorptions in the 900-675 cm^{-1} region, which can be indicative of the substitution pattern on the aromatic ring.

Note: The absence of significant absorption in the Si-H stretching region (around 2100-2250 cm^{-1}) is a key indicator of the purity of **hexaphenyldisilane** and the absence of Si-H containing impurities.

Applications and Future Outlook

The unique properties of **hexaphenyldisilane** make it a valuable compound in several high-technology fields.

- Precursor for Silicon-Containing Materials: **Hexaphenyldisilane** serves as a precursor for the synthesis of silicon-containing polymers and ceramics.[1] Its high thermal stability is advantageous in processes requiring elevated temperatures. It is also utilized in the semiconductor industry for the formation of silicon-based thin films.[1][6]
- Polymer Chemistry: In polymer science, **hexaphenyldisilane** can be used as a building block or an additive to enhance the thermal and mechanical properties of polymers.[1] Its

incorporation into polymer backbones can lead to materials with improved stability and unique electronic properties.

- Organic Synthesis: Researchers in organic synthesis employ **hexaphenyldisilane** as a reagent in various chemical transformations, including the formation of siloxane compounds. [\[1\]](#)

The continued exploration of **hexaphenyldisilane** and its derivatives is expected to open new avenues in materials science, particularly in the development of novel photoresponsive and electronic materials. In the context of drug development, while direct applications are not widespread, the principles of its synthesis and the stability of the Si-Si bond in sterically hindered environments could inspire the design of novel silicon-containing scaffolds for bioactive molecules.

References

- Supporting Information for "Proximity Enforced Oxidative Addition of a Strong Unpolar σ -Si-Si Bond at Rhodium(I)". The Royal Society of Chemistry. [\[Link\]](#)
- a. ^1H -NMR spectrum of **hexaphenyldisilane** (CDCl₃).
- Hexaphenyldisilane** | C₃₆H₃₀Si₂ | CID 74059 - PubChem.
- Recrystallization and Melting Point Analysis - YouTube. [\[Link\]](#)
- 6.
- Hexaphenyldisilane** - ChemBK. [\[Link\]](#)
- Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. [\[Link\]](#)
- Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. MDPI. [\[Link\]](#)
- INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORREL
- WO2022226174A1 - Silicon precursor compounds and method for forming silicon-containing films - Google P

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. Hexaphenyldisilane | C36H30Si2 | CID 74059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2022226174A1 - Silicon precursor compounds and method for forming silicon-containing films - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Hexaphenyldisilane: A Comprehensive Technical Guide to its Physicochemical Properties and Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072473#hexaphenyldisilane-melting-point-and-physical-constants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com